molecular formula C13H19NO2 B13092965 trans-2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanamine

trans-2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanamine

Cat. No.: B13092965
M. Wt: 221.29 g/mol
InChI Key: RUSUFOFGWALPJC-GXSJLCMTSA-N
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Description

Preparation Methods

The synthesis of trans-2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanamine involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to ensure the desired stereochemistry and yield . Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability.

Chemical Reactions Analysis

trans-2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

trans-2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanamine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which trans-2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanamine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar compounds to trans-2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanamine include:

  • trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine
  • trans-2-(2,5-Dimethoxy-4-bromophenyl)cyclopropylamine

These compounds share structural similarities but differ in their specific substituents and resulting properties.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(1R,2S)-2-(2,5-dimethoxy-4-methylphenyl)cyclobutan-1-amine

InChI

InChI=1S/C13H19NO2/c1-8-6-13(16-3)10(7-12(8)15-2)9-4-5-11(9)14/h6-7,9,11H,4-5,14H2,1-3H3/t9-,11+/m0/s1

InChI Key

RUSUFOFGWALPJC-GXSJLCMTSA-N

Isomeric SMILES

CC1=CC(=C(C=C1OC)[C@@H]2CC[C@H]2N)OC

Canonical SMILES

CC1=CC(=C(C=C1OC)C2CCC2N)OC

Origin of Product

United States

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